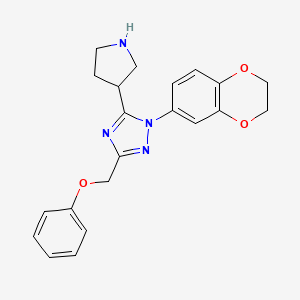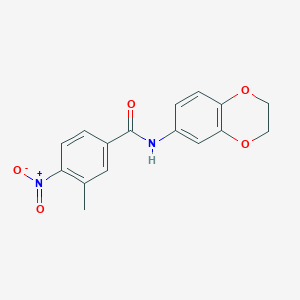![molecular formula C16H21N3O2S B5685877 2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)
2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. This compound is commonly known as Lu AE58054 and belongs to the class of piperidine derivatives.
Wirkmechanismus
The exact mechanism of action of Lu AE58054 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT6 receptor. This receptor is primarily located in the brain and is involved in the regulation of cognitive function, mood, and behavior. By blocking this receptor, Lu AE58054 is thought to enhance cognitive function and improve mood.
Biochemical and Physiological Effects:
Studies have shown that Lu AE58054 has a positive effect on cognitive function and memory in animal models. It has also been found to have anxiolytic and antidepressant effects. Lu AE58054 has been shown to increase the release of acetylcholine in the brain, which is an important neurotransmitter involved in cognitive function and memory. In addition, Lu AE58054 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Lu AE58054 is its high purity and yield, which makes it suitable for pharmaceutical applications. In addition, its selective antagonism of the 5-HT6 receptor makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of Lu AE58054 is its relatively low solubility, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the research and development of Lu AE58054. One potential direction is the investigation of its therapeutic potential in the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the optimization of its formulation and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.
Synthesemethoden
The synthesis of Lu AE58054 involves a multi-step process that includes the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-propyl-1,3-thiazole-4-carbonyl chloride in the presence of triethylamine to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a base to obtain the final product. The synthesis of Lu AE58054 has been optimized to achieve high yields and purity, making it suitable for pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Lu AE58054 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to have a positive effect on cognitive function and memory in animal models, making it a promising candidate for the treatment of Alzheimer's disease. In addition, Lu AE58054 has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-6-15-17-13(10-22-15)16(20)19-8-5-4-7-14(19)12-9-11(2)21-18-12/h9-10,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOVTUGPCJIGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCCC2C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)




![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(2-furyl)-4H-benzo[h]chromen-4-one](/img/structure/B5685878.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)

